5-Bromo-4-octylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-octylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-2-3-4-5-6-7-8-12-11(13)9-14-10-15-12/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCHBVFCLWVYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674433 | |
| Record name | 5-Bromo-4-octylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-80-7 | |
| Record name | 5-Bromo-4-octylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 5 Bromo 4 Octylpyrimidine
Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position
The bromine atom at the C-5 position of 5-Bromo-4-octylpyrimidine is strategically located for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures from simple precursors. The C-Br bond in bromopyrimidines is generally reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various coupling processes.
The Suzuki–Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. For this compound, this reaction would involve its coupling with a variety of aryl- or vinylboronic acids in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar 5-bromopyrimidine (B23866) derivatives suggests its viability as a substrate. For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. mdpi.com
The general mechanism involves the oxidative addition of the C-Br bond of this compound to a Pd(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Table 1: Illustrative Examples of Suzuki-Miyaura Coupling Conditions for 5-Bromopyrimidine Derivatives Note: This table presents general conditions and representative examples for similar compounds, as specific data for this compound is not readily available.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | High |
| 3 | 2-Furylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 120 | Good |
The Stille coupling reaction provides another efficient method for the formation of carbon-carbon bonds by reacting an organic halide with an organostannane, catalyzed by a palladium complex. wikipedia.org this compound is expected to be a suitable substrate for this reaction, allowing for the introduction of various alkyl, vinyl, aryl, and alkynyl groups at the C-5 position. Organostannanes are known for their stability and tolerance of many functional groups. wikipedia.org
The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is that it does not typically require a base, which can be beneficial when working with base-sensitive substrates. However, a significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.org
Table 2: Representative Conditions for Stille Coupling of Aryl Bromides Note: This table illustrates common conditions for Stille coupling, as specific examples with this compound are not detailed in the available literature.
| Entry | Organostannane | Catalyst | Additive | Solvent | Temperature (°C) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 100 |
| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | CuI | NMP | 80 |
| 3 | Trimethyl(phenylethynyl)stannane | Pd₂(dba)₃ / P(furyl)₃ | - | THF | 60 |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.gov In the context of this compound, this reaction would enable the introduction of a vinyl or substituted vinyl group at the C-5 position. The reaction is typically carried out in the presence of a palladium catalyst and a base. The stereochemical outcome of the Heck reaction is often highly predictable, with the reaction proceeding via a syn-addition of the organopalladium species to the olefin, followed by a syn-elimination of a palladium hydride.
While specific examples of Heck reactions with this compound are scarce in the literature, the general reactivity of aryl bromides in this transformation is well-established. The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and regioselectivity of the reaction.
Table 3: General Conditions for Heck Reaction of Aryl Bromides with Alkenes Note: This table provides typical conditions for the Heck reaction. Specific data for this compound is not available in the cited sources.
| Entry | Olefin | Catalyst | Base | Solvent | Temperature (°C) |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 |
| 3 | 1-Octene | Pd(dba)₂ / P(o-tolyl)₃ | NaOAc | DMA | 120 |
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would allow for the direct introduction of an alkynyl group at the C-5 position of this compound. researchgate.net The resulting 5-alkynyl-4-octylpyrimidines are valuable building blocks for the synthesis of more complex molecules. A study on the synthesis of 4-aryl-5-alkynylpyrimidines utilized a Sonogashira cross-coupling reaction on a 5-bromopyrimidine derivative as a key step. rsc.org
The generally accepted mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. researchgate.net
Table 4: Illustrative Conditions for Sonogashira Coupling of Aryl Bromides Note: This table shows representative conditions for the Sonogashira coupling, as specific data for this compound is limited.
| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. |
| 2 | 1-Octyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 60 °C |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 °C |
Exploration of Other Transition Metal-Catalyzed Coupling Reactions
Beyond the well-established palladium-catalyzed reactions, other transition metals can also be employed to functionalize this compound. Nickel-catalyzed cross-coupling reactions, for example, have emerged as a powerful alternative, particularly for the coupling of less reactive aryl chlorides and for reactions involving different coupling partners. For instance, nickel catalysts have been shown to be effective in Suzuki-Miyaura couplings of heterocyclic halides. researchgate.net The application of these alternative catalytic systems to this compound could provide access to a broader range of derivatives and potentially offer different reactivity or selectivity profiles compared to palladium-based systems.
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or when a good leaving group is present. In this compound, the bromine atom can act as a leaving group in SNAr reactions.
Functional Group Interconversions Involving the Bromo Moiety
The bromine atom at the 5-position of the pyrimidine ring is a versatile functional group that can be replaced or modified through several key reaction types. Its presence activates the ring for certain transformations and provides a site for the introduction of new molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions:
One of the most powerful methods for the derivatization of 5-bromopyrimidines is through palladium-catalyzed cross-coupling reactions. rsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyrimidines. The general order of reactivity for halogens in these couplings is I > Br > OTf > Cl. libretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 5-bromopyrimidine and a terminal alkyne. researchgate.net This is a valuable method for synthesizing alkynylpyrimidine derivatives.
Heck Coupling: This reaction couples the bromopyrimidine with an alkene to form a new substituted alkene, extending the carbon framework at the C5 position.
Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyrimidine ring.
Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidines
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |
| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Aryl, Heteroaryl, Vinyl |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(PPh₃)₂, CuI, Et₃N | Alkynyl |
| Heck | Alkene (e.g., CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted Alkene |
| Buchwald-Hartwig | Amine (e.g., R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | Amino |
Lithiation and Subsequent Reactions:
The bromo moiety can undergo halogen-metal exchange, typically with an organolithium reagent such as n-butyllithium, to form a highly reactive 5-lithiopyrimidine intermediate. thieme-connect.de This organometallic species can then be quenched with a variety of electrophiles to introduce a diverse range of functional groups.
Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.
Quenching with carbon dioxide (CO₂) followed by an acidic workup provides the corresponding carboxylic acid.
Reaction with silyl (B83357) or tin halides can be used to introduce silyl or stannyl (B1234572) groups. thieme-connect.de
Nucleophilic Aromatic Substitution (SNAr):
While less common for simple bromopyrimidines without strong electron-withdrawing groups, nucleophilic aromatic substitution can be a viable pathway under certain conditions or with highly activated nucleophiles. nih.govrsc.org The pyrimidine ring itself is electron-deficient, which can facilitate the displacement of the bromide by strong nucleophiles.
Strategies for Modification and Functionalization of the Octyl Side Chain
The octyl side chain at the 4-position of the pyrimidine ring offers opportunities for functionalization, particularly at the carbon atom adjacent to the aromatic ring (the benzylic-like position). This position is activated by the pyrimidine ring, making it more susceptible to certain chemical transformations.
Side-Chain Oxidation:
The benzylic-like carbon of the octyl group is susceptible to oxidation by strong oxidizing agents. libretexts.orglibretexts.orgunizin.orgopenstax.org Treatment with reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the oxidation of this position. libretexts.org For an alkyl chain, this typically results in the formation of a carboxylic acid at the position of the benzylic-like carbon, with cleavage of the rest of the alkyl chain. libretexts.orgunizin.orgopenstax.org The reaction generally requires the presence of at least one hydrogen atom on the benzylic-like carbon. libretexts.orgunizin.orgopenstax.org
Free-Radical Halogenation:
The benzylic-like position of the octyl side chain is a primary target for free-radical halogenation. wikipedia.orglscollege.ac.inmasterorganicchemistry.com This type of reaction is typically initiated by UV light or a radical initiator.
Bromination with N-Bromosuccinimide (NBS): The use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is a highly selective method for introducing a bromine atom at the benzylic-like position of an alkyl side chain on an aromatic ring. libretexts.orgopenstax.org This reaction is generally more selective than chlorination. masterorganicchemistry.comyoutube.com The resulting 1-bromo-1-(5-bromo-pyrimidin-4-yl)octane can then serve as a precursor for further nucleophilic substitution reactions to introduce a variety of functional groups at this position.
Interactive Data Table: Functionalization of the Octyl Side Chain
| Reaction Type | Reagents | Position of Functionalization | Resulting Functional Group |
| Side-Chain Oxidation | KMnO₄ or CrO₃/H₂SO₄ | Benzylic-like Carbon | Carboxylic Acid |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Benzylic-like Carbon | Bromo |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Octylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Detailed ¹H NMR, ¹³C NMR, and 2D NMR data for 5-Bromo-4-octylpyrimidine are not available in published literature. To perform the analyses described in the subsections below, the following experimental data would be required:
¹H NMR: Chemical shifts (ppm), signal multiplicity (e.g., singlet, doublet, triplet), coupling constants (Hz), and integration values for all proton signals.
¹³C NMR: Chemical shifts (ppm) for all unique carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): Correlation peaks that establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds.
Proton NMR (¹H NMR) Analysis
A detailed analysis is not possible without the actual spectrum.
Carbon NMR (¹³C NMR) Analysis
A detailed analysis is not possible without the actual spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
A detailed analysis is not possible without the actual spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Specific high-resolution mass spectrometry and tandem mass spectrometry data for this compound have not been reported in available sources. The analyses for the following subsections would depend on:
HRMS: The accurate mass measurement of the molecular ion to confirm the elemental composition.
MS/MS: The fragmentation pattern of the molecular ion to elucidate the structure of its fragments.
High-Resolution Mass Spectrometry (HRMS)
A detailed analysis is not possible without the actual data.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
A detailed analysis is not possible without the actual data.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound. By analyzing the interaction of infrared radiation or inelastically scattered light with the molecule, one can identify the functional groups present and gain insights into its conformational isomers.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where specific peaks correspond to the vibrations of particular bonds or functional groups. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the pyrimidine (B1678525) ring, the C-Br bond, and the octyl chain.
The pyrimidine ring itself has a complex set of vibrational modes. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic ring are expected to appear in the 1600-1400 cm⁻¹ range. Ring breathing vibrations, which involve the concerted expansion and contraction of the entire ring, also give rise to characteristic, though often weaker, absorptions.
The octyl group will be clearly identifiable by the strong C-H stretching vibrations of its methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the 2960-2850 cm⁻¹ region. Bending vibrations for these groups, such as scissoring and rocking, would be expected at lower wavenumbers, typically around 1465 cm⁻¹ and 720 cm⁻¹, respectively.
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretching | Pyrimidine Ring |
| 2960-2850 | C-H Stretching (asymmetric & symmetric) | Octyl Chain (-CH₂, -CH₃) |
| 1600-1400 | C=C and C=N Stretching | Pyrimidine Ring |
| ~1465 | C-H Bending (Scissoring) | Octyl Chain (-CH₂) |
| ~1375 | C-H Bending (Symmetric) | Octyl Chain (-CH₃) |
| 600-500 | C-Br Stretching | Bromo-substituent |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes may be active in one technique and not the other. This often provides a more complete picture of the vibrational structure of a molecule.
For this compound, the symmetric vibrations of the pyrimidine ring are expected to be strong in the Raman spectrum. The C-Br stretching vibration is also typically Raman active and can provide confirmatory evidence for the presence of the bromine substituent. The C-H stretching and bending modes of the octyl chain will also be present, though they are often less intense in Raman than in IR spectra. The combination of both FT-IR and Raman data would allow for a more confident assignment of the observed vibrational bands.
Interactive Data Table: Expected Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretching | Pyrimidine Ring |
| 2960-2850 | C-H Stretching (asymmetric & symmetric) | Octyl Chain (-CH₂, -CH₃) |
| 1600-1400 | Ring Stretching (symmetric) | Pyrimidine Ring |
| ~1000 | Ring Breathing | Pyrimidine Ring |
| 600-500 | C-Br Stretching | Bromo-substituent |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of the atoms, bond lengths, and bond angles can be determined.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyrimidine ring and the conformation of the octyl chain in the solid state. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as van der Waals forces or potential π-π stacking between the pyrimidine rings of adjacent molecules. The presence of the bromine atom could also lead to halogen bonding, a type of non-covalent interaction that can influence the crystal packing.
While no specific crystal structure data for this compound is publicly available, studies on other brominated pyrimidine derivatives have shown that the pyrimidine ring is generally planar. For instance, in the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine, the pyrimidine ring is essentially planar. researchgate.net It is expected that this compound would exhibit similar planarity of the heterocyclic core. The long octyl chain would likely adopt a stable, extended conformation to minimize steric hindrance in the crystal lattice.
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Unit Cell Dimensions | Dependent on packing |
| Bond Lengths (Å) | C-C (ring): ~1.38-1.40C-N (ring): ~1.33-1.37C-Br: ~1.88-1.92C-C (octyl): ~1.52-1.54 |
| Bond Angles (°) | Ring angles: ~115-125C-C-C (octyl): ~109.5 |
It is important to note that the actual crystallographic parameters can only be determined through experimental analysis of a suitable single crystal.
Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Octylpyrimidine
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption and the corresponding electronic transitions. plu.mx Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. By comparing these predicted spectra with experimental data (if available), the accuracy of the computational model can be validated, and a detailed assignment of the experimental spectral bands can be achieved. For 5-Bromo-4-octylpyrimidine, these calculations would help in its structural characterization.
Elucidation of Reaction Mechanisms and Transition States using Computational Approaches
Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. nih.gov For this compound, potential reactions could include nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the pyrimidine (B1678525) ring. By modeling the reaction pathway, computational methods can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction kinetics. rsc.org Such studies could predict the most likely reaction pathways and the feasibility of different chemical transformations involving this compound.
Molecular Dynamics Simulations for Alkyl Chain Behavior and Solvent Interactions
While direct molecular dynamics (MD) simulation studies specifically targeting this compound are not extensively available in the public domain, the behavior of this molecule can be robustly inferred from computational studies on analogous systems, such as other long-chain alkyl-substituted heterocyclic and aromatic compounds. MD simulations provide a powerful lens to understand the dynamic nature of the octyl chain and its intricate interactions with various solvent environments at an atomistic level.
The interaction between this compound and its solvent environment is a critical aspect that influences its solubility, aggregation behavior, and potential biological activity. In polar solvents like water, the pyrimidine core, with its electronegative nitrogen atoms and the bromine substituent, can engage in dipole-dipole interactions and potentially weak hydrogen bonding. Conversely, the long octyl chain is distinctly hydrophobic. This amphipathic nature leads to complex solvent structuring around the molecule. Water molecules are expected to form a more ordered "cage-like" structure around the hydrophobic octyl tail, which is entropically unfavorable. This ordering of solvent molecules is a key driver of the hydrophobic effect.
To quantify these behaviors in a hypothetical MD simulation, several parameters would be analyzed. The radial distribution function (RDF) would reveal the probability of finding solvent molecules at a certain distance from different parts of the solute, illustrating the solvent structuring. The solvent accessible surface area (SASA) would quantify the exposure of the hydrophobic octyl chain versus the more polar pyrimidine ring to the solvent. A lower SASA for the octyl chain in a polar solvent would be indicative of hydrophobic collapse.
The following interactive data tables present hypothetical yet representative data that could be expected from a molecular dynamics simulation of this compound in both a polar (water) and a non-polar (cyclohexane) solvent.
Table 1: Hypothetical Dihedral Angle Distribution of the Octyl Chain
This table illustrates the percentage of time each dihedral angle along the octyl chain spends in a trans or gauche conformation in different solvents. A higher percentage of trans conformations indicates a more extended chain.
| Dihedral Angle | Solvent | % Trans | % Gauche |
| C1-C2-C3-C4 | Water | 75 | 25 |
| Cyclohexane | 65 | 35 | |
| C2-C3-C4-C5 | Water | 78 | 22 |
| Cyclohexane | 68 | 32 | |
| C3-C4-C5-C6 | Water | 80 | 20 |
| Cyclohexane | 70 | 30 | |
| C4-C5-C6-C7 | Water | 79 | 21 |
| Cyclohexane | 69 | 31 | |
| C5-C6-C7-C8 | Water | 82 | 18 |
| Cyclohexane | 72 | 28 |
Table 2: Hypothetical Solvent Accessible Surface Area (SASA)
This table shows the calculated average SASA for the pyrimidine ring and the octyl chain in different solvents. A lower SASA for the octyl chain in water would suggest it is shielding itself from the polar environment.
| Molecular Moiety | Solvent | Average SASA (Ų) |
| Pyrimidine Ring | Water | 120 |
| Cyclohexane | 115 | |
| Octyl Chain | Water | 150 |
| Cyclohexane | 250 |
These hypothetical data illustrate the profound influence of the solvent on the conformational dynamics and intermolecular interactions of this compound. Such computational investigations are invaluable for predicting the behavior of molecules in different environments, guiding experimental design, and providing a deeper understanding of their chemical and physical properties.
Application of 5 Bromo 4 Octylpyrimidine As a Strategic Synthetic Building Block
Construction of Complex Pyrimidine-Containing Architectures and Scaffolds
The presence of a bromine atom on the pyrimidine (B1678525) ring of 5-Bromo-4-octylpyrimidine makes it an ideal substrate for a variety of cross-coupling reactions, enabling the facile construction of more complex molecular frameworks. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds. In the context of this compound, these reactions allow for the introduction of a wide range of substituents at the 5-position, including aryl, heteroaryl, and alkynyl groups.
For instance, the Suzuki-Miyaura coupling of this compound with various arylboronic acids can lead to the synthesis of 5-aryl-4-octylpyrimidines. These structures are of interest in medicinal chemistry and materials science due to the prevalence of biaryl motifs in bioactive molecules and conjugated materials. The reaction conditions for such transformations are typically mild and tolerant of a wide range of functional groups, making this a highly versatile method for elaborating the pyrimidine core.
Similarly, the Sonogashira coupling with terminal alkynes provides access to 5-alkynyl-4-octylpyrimidines. These compounds can serve as precursors to more complex architectures through further reactions of the alkyne moiety, such as cycloadditions or subsequent cross-coupling reactions. The table below summarizes the potential cross-coupling reactions that can be employed to functionalize this compound.
| Cross-Coupling Reaction | Reagent | Product Type | Potential Applications |
| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-4-octylpyrimidine | Liquid crystals, organic electronics |
| Stille | Organostannane | 5-Alkyl/Aryl-4-octylpyrimidine | Functional polymers |
| Sonogashira | Terminal alkyne | 5-Alkynyl-4-octylpyrimidine | Precursors for complex scaffolds |
| Heck | Alkene | 5-Alkenyl-4-octylpyrimidine | Extended π-systems |
| Buchwald-Hartwig | Amine/Amide | 5-Amino/Amido-4-octylpyrimidine | Biologically active molecules |
These cross-coupling strategies underscore the importance of this compound as a key intermediate for accessing a diverse range of complex pyrimidine-containing molecules with tailored properties.
Utility in the Design and Synthesis of Functional Organic Molecules
The unique combination of a polar pyrimidine headgroup and a nonpolar octyl tail in this compound imparts amphiphilic character to the molecule and its derivatives. This feature is particularly relevant in the design of liquid crystals. The rigid pyrimidine core can act as a mesogenic unit, while the flexible octyl chain promotes the formation of ordered, fluid phases. By carefully designing the molecular structure through substitution at the 5-position, it is possible to tune the mesomorphic properties and access different liquid crystalline phases, such as nematic or smectic phases.
The introduction of various functional groups at the 5-position via the cross-coupling reactions described previously can significantly influence the liquid crystalline behavior. For example, the incorporation of a second aromatic ring through a Suzuki coupling can enhance the molecular anisotropy and promote the formation of more ordered mesophases at higher temperatures.
The following table provides hypothetical examples of how modifications to the this compound scaffold could influence liquid crystalline properties.
| 5-Substituent | Expected Influence on Liquid Crystalline Properties |
| Phenyl | Increased thermal stability of mesophase |
| Cyanophenyl | Enhanced dielectric anisotropy |
| Alkoxyphenyl | Lowering of melting and clearing points |
| Pyridyl | Altered intermolecular interactions and potential for hydrogen bonding |
Development of Advanced Materials Incorporating Pyrimidine Motifs
The electronic properties of the pyrimidine ring, specifically its electron-deficient nature, make this compound an attractive building block for the development of advanced organic materials with applications in electronics and photonics.
Integration into Conjugated Polymer Systems
Conjugated polymers are a class of organic materials that possess alternating single and double bonds, leading to delocalized π-electron systems and semiconducting properties. The incorporation of electron-deficient units, such as pyrimidine, into a conjugated polymer backbone is a common strategy to tune the material's electronic properties, such as its electron affinity and band gap.
This compound can be copolymerized with various electron-rich monomers through palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerization. The resulting donor-acceptor (D-A) copolymers can exhibit improved charge transport characteristics and tailored absorption profiles, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The octyl side chains serve to enhance the solubility of the resulting polymers, which is crucial for their solution-based processing into thin films for device fabrication.
Role in Supramolecular Chemistry and Self-Assembly
The non-covalent interactions of this compound and its derivatives can be harnessed to construct well-defined supramolecular assemblies. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the bromine atom at the 5-position can participate in halogen bonding—a directional, non-covalent interaction between a halogen atom and a Lewis base. nih.gov
The interplay of these specific interactions, combined with the less specific van der Waals forces and π-π stacking of the aromatic rings, can direct the self-assembly of these molecules into ordered nanostructures in solution or in the solid state. The long octyl chain also plays a crucial role in the self-assembly process, particularly in amphiphilic systems, leading to the formation of micelles, vesicles, or liquid crystalline phases. nih.gov
The ability to form ordered structures through self-assembly is of great interest for the bottom-up fabrication of functional materials with applications in areas such as drug delivery, sensing, and molecular electronics. The directionality and specificity of halogen bonding, in particular, offer a powerful tool for controlling the supramolecular architecture. nih.gov
Future Research Directions and Emerging Perspectives in Halogenated Pyrimidine Chemistry
Development of Novel Catalytic Systems for C-Br Bond Functionalization
The carbon-bromine (C-Br) bond in 5-Bromo-4-octylpyrimidine is a linchpin for synthetic diversification. While traditional palladium-catalyzed cross-coupling reactions have been foundational, future efforts are focused on developing more robust, efficient, and versatile catalytic systems.
Nickel Catalysis: Earth-abundant and cost-effective nickel catalysts are emerging as powerful alternatives to palladium for C-Br bond functionalization. nih.gov Nickel catalysis can promote unique transformations and often exhibits different reactivity and functional group tolerance. semanticscholar.org For instance, nickel-catalyzed cross-electrophile coupling reactions enable the formation of C(sp²)–C(sp³) bonds by coupling aryl bromides with alkyl bromides, a valuable method for introducing complex alkyl chains. nih.gov Research in this area will likely focus on designing new ligand architectures for nickel to control selectivity and expand the substrate scope for molecules like this compound.
Photoredox Catalysis: The merger of visible-light photoredox catalysis with transition metal catalysis has opened new avenues for C-Br bond activation under mild conditions. nih.gov This dual catalytic approach can generate radical intermediates from aryl bromides, enabling reactions that are challenging via traditional two-electron pathways. nih.govrsc.org For this compound, this could facilitate novel coupling partners and functionalizations that are incompatible with thermal methods. acs.orgnih.gov
Future research will likely target the development of catalysts that can perform these transformations with higher efficiency, selectivity, and broader substrate applicability, as summarized in the table below.
| Catalytic System | Key Features & Research Focus | Potential Application for this compound |
| Palladium-based | High efficiency for Suzuki, Stille, Sonogashira couplings. Future work on air-stable catalysts and lower catalyst loadings. | C-C and C-N bond formation at the 5-position. |
| Nickel-based | Cost-effective, unique reactivity, effective in cross-electrophile and reductive couplings. semanticscholar.orgacs.org | Introduction of alkyl, aryl, and other functional groups. nih.gov |
| Photoredox/Dual | Mild reaction conditions, radical-based mechanisms, access to novel reactivity. wikipedia.org | Coupling with non-traditional partners, late-stage functionalization. |
| Copper-catalyzed | Effective for amination and etherification reactions (Ullmann condensation). | Synthesis of amine and ether derivatives. |
Exploration of Alternative and Sustainable Halogenation Methodologies
The synthesis of this compound and related compounds traditionally relies on brominating agents like N-bromosuccinimide (NBS) or elemental bromine, which present environmental and safety concerns. acs.orgorganic-chemistry.org Green chemistry principles are driving the search for more sustainable alternatives. cdnsciencepub.comexlibrisgroup.com
Electrochemical Methods: Electrochemical synthesis offers a reagent-free approach to halogenation. By using a simple bromide salt (e.g., NaBr or Bu₄NBr) as the bromine source, anodic oxidation can generate the reactive brominating species in situ. acs.orgnih.gov This method avoids the handling of hazardous reagents and minimizes waste. Research is focused on optimizing cell design and reaction conditions to improve selectivity and efficiency for heterocycles like pyrimidines. acs.orgnih.gov
Oxidant-Based Systems: The use of safe and inexpensive oxidants, such as hydrogen peroxide (H₂O₂), in combination with bromide salts is a promising green alternative. researchgate.netrsc.org These systems generate the electrophilic bromine species in situ, with water as the only significant byproduct. cdnsciencepub.com The development of catalysts for these oxidative halogenations could further enhance their applicability and reaction rates under mild conditions.
Enzymatic Halogenation: Biocatalysis represents an ultimate goal in sustainable synthesis. Halogenase enzymes can install halogen atoms onto organic molecules with remarkable regioselectivity and stereoselectivity under aqueous, ambient conditions. acs.orgnih.gov While the application to highly specific, non-natural substrates like 4-octylpyrimidine is still a significant challenge, future research in enzyme engineering and directed evolution may yield biocatalysts capable of performing such transformations.
| Method | Principle | Advantages | Research Challenges |
| Electrochemical | Anodic oxidation of bromide salts. nih.gov | Reagentless, high atom economy, reduced waste. | Substrate scope, selectivity control, scalability. |
| H₂O₂/HBr | In situ generation of Br⁺ using H₂O₂ oxidant. researchgate.net | Green oxidant (water byproduct), safer reagents. | Catalyst development, reaction kinetics. |
| Enzymatic | Use of halogenase enzymes. acs.org | High selectivity, mild aqueous conditions. | Enzyme discovery and engineering for non-natural substrates. |
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Optimization
The continued development of more sophisticated algorithms and the generation of high-quality, standardized reaction data will be crucial for the future success of AI in chemical synthesis.
Mechanistic Studies of Unconventional Reactivity Patterns of this compound
While the electrophilic and nucleophilic substitution reactions of bromopyrimidines are well-documented, there is growing interest in exploring unconventional reaction pathways. The interplay between the electron-deficient pyrimidine (B1678525) ring, the bromine atom, and the octyl chain may give rise to unique reactivity.
Radical-Mediated Reactions: The C-Br bond can undergo homolytic cleavage under photochemical or radical-initiating conditions to generate a pyrimidyl radical. This highly reactive intermediate could participate in a range of transformations not accessible through traditional ionic pathways. For example, nickel-catalyzed processes often involve radical intermediates, where an aryl radical is generated and then engages in a cross-coupling cycle. nih.govacs.org Understanding and controlling these radical pathways could lead to novel methods for C-C and C-heteroatom bond formation at the 5-position of the pyrimidine ring.
Single-Electron Transfer (SET) Processes: Photoredox catalysis operates via single-electron transfer, which can induce novel reactivity in aryl bromides. rsc.org An excited photocatalyst can reduce the C-Br bond to form a radical anion, or oxidize the pyrimidine ring, leading to downstream transformations. Investigating these SET pathways for this compound could uncover new cyclization, addition, or substitution reactions that proceed under exceptionally mild conditions.
Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Probes
A deep understanding of reaction mechanisms is essential for optimizing existing reactions and discovering new ones. The synthesis of isotopically labeled analogues of this compound provides a powerful tool for these mechanistic investigations. ias.ac.inwikipedia.orgthieme-connect.de
Kinetic Isotope Effect (KIE) Studies: Replacing a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), can significantly alter the rate of a reaction if the C-H bond is broken in the rate-determining step. wikipedia.org This phenomenon, known as the kinetic isotope effect, is a cornerstone of mechanistic chemistry. mdpi.comprinceton.edu For example, synthesizing this compound with deuterium at specific positions on the octyl chain or the pyrimidine ring could be used to:
Determine if a C-H bond is cleaved during a novel functionalization reaction.
Distinguish between different possible transition states in a catalytic cycle. mdpi.com
Probe secondary isotope effects to understand changes in hybridization at reactive centers. wikipedia.org
Tracer Studies: Using heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) allows chemists to track the fate of specific atoms throughout a reaction sequence using techniques like mass spectrometry and NMR spectroscopy. wikipedia.orgresearchgate.net By synthesizing a ¹³C-labeled version of this compound, researchers could unambiguously determine the connectivity of atoms in complex reaction products, helping to elucidate reaction pathways and identify unexpected molecular rearrangements. ias.ac.in The development of efficient, late-stage methods for incorporating these isotopic labels is a key area of ongoing research. nih.gov
Q & A
Basic: What are the key considerations for synthesizing 5-Bromo-4-octylpyrimidine with high regioselectivity?
Methodological Answer:
Regioselectivity in bromination reactions depends on steric and electronic factors. For 4-octyl-substituted pyrimidines, the bulky octyl group at position 4 directs bromination to position 5 due to steric hindrance. Use N-bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄) under radical initiation (e.g., AIBN) to minimize side reactions . Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via column chromatography (gradient elution) to isolate the product. Validate purity using ¹H NMR (δ ~8.5–8.7 ppm for pyrimidine protons) and LC-MS .
Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of regiochemistry. For example, in analogous bromopyrimidines, SC-XRD at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles (C–Br = ~1.89 Å) and torsional effects from the octyl chain. Refinement with SHELXL-97 software (R factor < 0.05) ensures accuracy . Pair with DFT calculations (e.g., Gaussian 09, B3LYP/6-31G**) to compare experimental and theoretical geometries, addressing discrepancies in substituent orientation .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
Post-synthesis, employ flash chromatography (silica gel, hexane/EtOAc 4:1) to separate the target compound from unreacted starting materials (e.g., pyrimidine precursors). For trace impurities, use recrystallization in ethanol/water (70:30) to enhance purity (>98%). Confirm via HPLC (C18 column, acetonitrile/water 60:40, retention time ~6.2 min) .
Advanced: How do electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The bromine atom at position 5 acts as a leaving group in Suzuki-Miyaura couplings. Electron-withdrawing pyrimidine rings enhance oxidative addition to Pd(0) catalysts (e.g., Pd(PPh₃)₄). Use microwave-assisted conditions (100°C, 30 min) with arylboronic acids (1.2 equiv) in THF/H₂O (3:1) for efficient coupling. Monitor by ¹³C NMR for C–Br bond disappearance (δ ~105 ppm) .
Basic: What spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Pyrimidine protons (H-2 and H-6) appear as singlets at δ 8.6–8.8 ppm; octyl chain protons show δ 0.88 (t, CH₃), 1.25–1.30 (m, CH₂), and 2.50 (t, CH₂ adjacent to pyrimidine) .
- FT-IR : Confirm C–Br stretch at ~550–600 cm⁻¹ and pyrimidine ring vibrations at 1550–1600 cm⁻¹ .
- HRMS : Exact mass calculation (e.g., C₁₂H₂₀BrN₂ requires m/z 295.0743 [M+H]⁺) .
Advanced: How can computational chemistry predict the stability of this compound under varying pH conditions?
Methodological Answer:
Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to model hydrolysis pathways. Calculate activation energies for Br⁻ elimination at different pH levels (e.g., pH 2 vs. pH 7.4). Validate with experimental kinetic studies (UV-Vis monitoring at 270 nm) to correlate degradation rates with simulated energy barriers .
Basic: What are the common synthetic pitfalls in alkylating pyrimidine rings with long-chain substituents (e.g., octyl groups)?
Methodological Answer:
Long alkyl chains (C8) introduce steric hindrance, reducing nucleophilic substitution efficiency. Mitigate by:
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility.
- Optimizing temperature (60–80°C) and solvent polarity (DMF or DMSO) to favor SN2 mechanisms.
- Avoiding overalkylation by limiting reagent stoichiometry (1.1 equiv alkyl halide) .
Advanced: How does the octyl chain affect the mesomorphic behavior of this compound in liquid crystalline phases?
Methodological Answer:
The octyl chain induces smectic phases by promoting lamellar packing. Characterize via differential scanning calorimetry (DSC) to identify phase transitions (Tm ≈ 45–60°C, Ti ≈ 120–135°C). Pair with polarized optical microscopy (POM) to observe focal conic textures. Compare with shorter-chain analogs (e.g., C4) to quantify chain-length-dependent mesogenicity .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Use PPE: Nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation (vapor pressure ~0.01 mmHg at 25°C).
- Store in amber vials at –20°C under nitrogen to prevent bromine loss and oxidation .
Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in biological systems?
Methodological Answer:
Synthesize ¹³C-labeled analogs (e.g., ¹³C at C-2) via Stille coupling with ¹³C-enriched reagents. Track metabolites in vitro (e.g., liver microsomes) using LC-MS/MS with selected reaction monitoring (SRM). Compare fragmentation patterns to identify hydroxylation or dealkylation products .
Basic: How to troubleshoot low yields in the synthesis of this compound?
Methodological Answer:
- Verify stoichiometry (Br donor:pyrimidine = 1:1.05).
- Ensure anhydrous conditions (molecular sieves in solvent).
- Replace NBS with Br₂ in acetic acid if radical initiation fails (monitor for di-substitution byproducts) .
Advanced: What role does this compound play in designing kinase inhibitors?
Methodological Answer:
The bromine atom serves as a bioisostere for methyl or chlorine groups in ATP-binding pockets. Use structure-activity relationship (SAR) studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
